1-(4-甲基苯基)哌啶-3-胺

描述

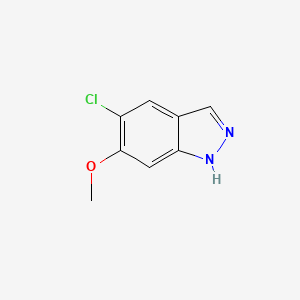

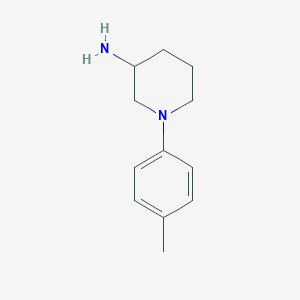

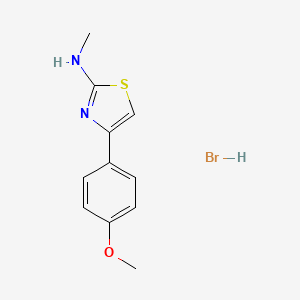

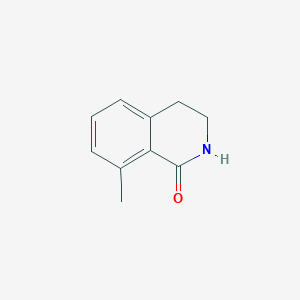

1-(4-Methylphenyl)piperidin-3-amine is a compound with the molecular weight of 190.29 . It is a liquid at room temperature . The IUPAC name for this compound is 1-(4-methylphenyl)-3-piperidinamine .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been synthesized and bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .

Molecular Structure Analysis

The InChI code for 1-(4-Methylphenyl)piperidin-3-amine is 1S/C12H18N2/c1-10-4-6-12(7-5-10)14-8-2-3-11(13)9-14/h4-7,11H,2-3,8-9,13H2,1H3 . This indicates the specific arrangement of atoms in the molecule.

Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Physical And Chemical Properties Analysis

1-(4-Methylphenyl)piperidin-3-amine has a molecular weight of 190.29 . It is a liquid at room temperature .

科学研究应用

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in the pharmaceutical industry, serving as building blocks for various drugs. The compound “1-(4-Methylphenyl)piperidin-3-amine” can be used in intra- and intermolecular reactions to create a variety of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are present in over twenty classes of pharmaceuticals and play a significant role in drug design due to their biological activity.

Pharmacological Applications

The pharmacological applications of piperidine derivatives are vast. “1-(4-Methylphenyl)piperidin-3-amine” has been utilized in the discovery and biological evaluation of potential drugs. It’s a key fragment in designing drugs that target a range of diseases, from neurological disorders to cancer . The compound’s versatility in drug synthesis makes it a valuable asset in pharmacological research.

Antiplasmodial Activity

This compound has shown promise in the fight against malaria, particularly in the development of treatments for resistant strains of Plasmodium falciparum. Studies have indicated that certain piperidine derivatives exhibit high selectivity and activity against resistant malaria strains, making them potential candidates for novel antimalarial drugs .

Antioxidant Properties

Piperidine derivatives, including those synthesized from “1-(4-Methylphenyl)piperidin-3-amine”, have demonstrated powerful antioxidant actions. They are capable of hindering or suppressing free radicals, which are harmful to the body and contribute to various diseases . This antioxidant capability is essential for developing treatments that protect the body from oxidative stress.

Dual Inhibitor for ALK and ROS1 Kinases

The compound has been used in the design of dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These inhibitors are crucial in treating certain types of cancers, particularly those that have developed resistance to other treatments .

Development of Antimalarial Leads

Further exploration of “1-(4-Methylphenyl)piperidin-3-amine” derivatives has led to the identification of promising antimalarial leads. The hydroxyl group in these derivatives significantly contributes to their antiplasmodial activity, suggesting a potential pathway for developing effective antimalarial treatments .

作用机制

Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

安全和危害

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

1-(4-methylphenyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-4-6-12(7-5-10)14-8-2-3-11(13)9-14/h4-7,11H,2-3,8-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOMXRHHPMCQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)piperidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1423214.png)

![tert-butyl 3-[(dimethylamino)methylene]-4-oxotetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1423227.png)